molecular formula C12H14N2 B3257407 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile CAS No. 288379-66-8

1-(Pyridin-4-yl)cyclohexane-1-carbonitrile

Cat. No.: B3257407
CAS No.: 288379-66-8
M. Wt: 186.25 g/mol
InChI Key: NJVILSGXISBONZ-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring substituted with a pyridine group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile can be synthesized through several methods, including:

  • Nucleophilic substitution reactions: Involving the reaction of pyridine derivatives with appropriate halides under suitable conditions.

  • Cycloaddition reactions: Utilizing cyclohexane derivatives and nitrile-containing reagents.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: Converting the pyridine ring to its corresponding oxidized derivatives.

  • Reduction: Reducing the nitrile group to amines or other reduced forms.

  • Substitution: Replacing substituents on the pyridine or cyclohexane rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Primary amines or secondary amines.

  • Substitution: Substituted pyridines or cyclohexanes.

Scientific Research Applications

1-(Pyridin-4-yl)cyclohexane-1-carbonitrile has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Employed in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

1-(Pyridin-4-yl)cyclohexane-1-carbonitrile is compared with similar compounds to highlight its uniqueness:

  • 4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile: Similar structure but with an amino group instead of a nitrile group.

  • 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile: Contains a ketone group in place of the nitrile group.

  • 1-Piperidinocyclohexanecarbonitrile: Features a piperidine ring instead of a pyridine ring.

These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and drugs. Further research and development will continue to uncover its full potential and expand its applications.

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Properties

IUPAC Name

1-pyridin-4-ylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVILSGXISBONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3 g of 4-pyridylacetonitrile hydrochloride in 50 ml of DMF is cooled to 0° C., 2.6 g of 60% sodium hydride in oil are added portionwise and the mixture is left stirring at RT for 1 hour 30 minutes. The reaction mixture is cooled on an ice bath, 2.7 ml of 1,5-dibromopentane are added dropwise and this mixture is left stirring at RT for 48 hours. The reaction mixture is poured into saturated NH4Cl solution and extracted with ether, the organic phase is washed three times with water and dried over MgSO4, and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H gel, eluting with DCM and then with a DCM/MeOH mixture (98/2; v/v). 2.5 g of the expected product are obtained; m.p.=79° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3 g of 4-pyridylacetonitrile hydrochloride in 50 ml of DMF is cooled to 0° C., 2.6 g of 60% sodium hydride in oil are added portionwise and the mixture is left stirring at RT for 1 hour 30 minutes. The reaction mixture is cooled on an ice bath, 2.7 ml of 1,5-dibromopentane are added dropwise and this mixture is left stirring at RT for 48 hours. The reaction mixture is poured into saturated NH4CO solution and extracted with ether, the organic phase is washed three times with water and dried over MgSO4, and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H gel, eluting with DCM and, then with a DCM/MeOH mixture (98/2; v/v). 2.5 g of the expected product are obtained; m.p.=79° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NH4CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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